molecular formula C11H11NS2 B1641830 2-(2-Butenylthio)benzo[d]thiazole

2-(2-Butenylthio)benzo[d]thiazole

Cat. No.: B1641830
M. Wt: 221.3 g/mol
InChI Key: XUMHHDLGNBREGC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butenylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C11H11NS2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

2-[(E)-but-2-enyl]sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C11H11NS2/c1-2-3-8-13-11-12-9-6-4-5-7-10(9)14-11/h2-7H,8H2,1H3/b3-2+

InChI Key

XUMHHDLGNBREGC-NSCUHMNNSA-N

SMILES

CC=CCSC1=NC2=CC=CC=C2S1

Isomeric SMILES

C/C=C/CSC1=NC2=CC=CC=C2S1

Canonical SMILES

CC=CCSC1=NC2=CC=CC=C2S1

Origin of Product

United States

Contextualizing the Benzothiazole Scaffold in Heterocyclic Chemistry

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. wikipedia.org This structural motif is not only prevalent in various natural products but also serves as a privileged core in the design of synthetic molecules with diverse biological activities. nih.govnih.gov The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms imbue the benzothiazole ring with unique electronic properties, making it a versatile building block in medicinal chemistry. mdpi.com

The reactivity of the benzothiazole system, particularly at the 2-position, allows for a wide range of chemical modifications, leading to the generation of extensive compound libraries for biological screening. mdpi.com This has spurred considerable interest among medicinal chemists, resulting in the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities. nih.gov

Significance of 2 Substituted Benzothiazole Thioethers in Medicinal and Materials Science

The introduction of a thioether linkage at the 2-position of the benzothiazole (B30560) scaffold gives rise to the class of 2-substituted benzothiazole thioethers. This modification has proven to be a successful strategy in the development of compounds with significant therapeutic potential. These derivatives have been extensively investigated and have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.com

In the realm of medicinal chemistry, these compounds are valued for their ability to interact with various biological targets. For instance, certain 2-(alkenylthio)benzothiazole derivatives have shown promising antifungal activity. Specifically, analogues bearing a butenylthio or similar alkenyl chains have been noted for their inhibitory effects against pathogenic fungi.

Beyond their medicinal applications, 2-substituted benzothiazole thioethers also exhibit properties relevant to materials science. Their structural features can be tailored to create molecules with specific electronic and optical properties, making them candidates for applications in areas such as corrosion inhibition and the development of novel functional materials. mdpi.com The sulfur atom in the thioether linkage can play a crucial role in the coordination with metal surfaces, providing a basis for their use as corrosion inhibitors.

Research Trajectories for 2 2 Butenylthio Benzo D Thiazole and Its Analogues in Contemporary Academia

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-substituted benzothiazoles have laid the groundwork for the development of more advanced and efficient protocols. These established routes often involve the construction of the benzothiazole core from fundamental precursors or the functionalization of a pre-formed benzothiazole ring.

Strategies Involving 2-Aminothiophenol as a Key Precursor

A cornerstone in the synthesis of benzothiazoles is the use of 2-aminothiophenol as a primary building block. mdpi.comekb.eg This approach typically involves the condensation of 2-aminothiophenol with various electrophilic reagents, such as aldehydes, carboxylic acids, or their derivatives, to form the thiazole (B1198619) ring. acs.orgmdpi.com

The reaction of 2-aminothiophenol with aldehydes is a widely employed method for synthesizing 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org This condensation reaction can be promoted by various catalysts and reaction conditions. For instance, iodine has been used to promote the condensation of 2-aminothiophenol with aldehydes in DMF to provide 2-substituted benzothiazoles. organic-chemistry.org In some cases, the reaction can proceed without a catalyst, such as the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system. organic-chemistry.org

The following table summarizes various catalytic systems used for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes:

Catalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)Ref.
ZnO NPsSolvent-freeRoom Temperature30 min79-91 mdpi.com
PTSA and CuICAN90-65-92 mdpi.com
Molecular sieves (MS) 4 ÅDCM--85-95 mdpi.com
Glycerol (MW irradiation)Glycerol1004-8 min78-96 mdpi.com
Alkyl carbonic acidAlcoholMild conditions-- tandfonline.com
Samarium triflateAqueous mediumMild conditions-- organic-chemistry.org
IodineDMF--- organic-chemistry.org

Similarly, the condensation of 2-aminothiophenol with carboxylic acids or their derivatives is another classical route. acs.orgmdpi.com For example, a mixture of methanesulfonic acid and silica (B1680970) gel has been used as a medium for the condensation of various carboxylic acids with 2-aminothiophenol. mdpi.com

Functionalization Approaches at the C2 Position of Pre-Formed Benzothiazole Nuclei

An alternative to building the benzothiazole core is the direct functionalization of a pre-existing benzothiazole ring at the C2 position. acs.orgnih.gov This strategy is particularly useful for introducing a variety of substituents onto the benzothiazole scaffold.

One common method involves the C-H functionalization of the benzothiazole ring. acs.orgnih.gov This can be achieved through various transition-metal-catalyzed cross-coupling reactions. For example, the C2 position of benzothiazoles can be functionalized with aryl halides, arylsilanes, aromatic carboxylic acids, and arylboronic acids. acs.orgnih.gov

Another approach involves the conversion of the C2-H bond into a more reactive group, such as a phosphonium (B103445) salt. acs.orgresearchgate.netnih.gov Benzothiazoles can react with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with a range of nucleophiles, including thiols, to introduce a thioether linkage at the C2 position. acs.orgresearchgate.net This method allows for the regioselective C2-H chalcogenation of benzothiazoles under mild conditions. researchgate.net

The following table provides examples of C2-functionalization of benzothiazoles:

Functionalization MethodReagentsProduct TypeRef.
C-H FunctionalizationAryl halides, arylsilanes, arylboronic acids2-Arylbenzothiazoles acs.orgnih.gov
Phosphonium Salt FormationTriphenylphosphine, S- and Se-centered nucleophilesC2-H Chalcogenation products acs.orgresearchgate.net
Cross-Coupling Reaction2-Methylthiobenzo[d]thiazoles, aryl/alkenylaluminum reagents2-(Hetero)aryl/alkenyl benzothiazoles researchgate.net
Reductive AlkylationThiazolyl-phosphonium salts, benzyl (B1604629) bromidesC2-Alkylated benzothiazoles researchgate.net

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These advanced approaches focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and catalysts.

Catalytic Systems for Carbon-Sulfur Bond Formation in Thioethers

The formation of the carbon-sulfur (C-S) bond in thioethers is a crucial step in the synthesis of this compound. Modern catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. acs.orgrsc.orgacsgcipr.org

Transition metal catalysis, particularly with copper and palladium, has been extensively explored for C-S bond formation. acs.orgrsc.org For instance, copper(II) triflate (Cu(OTf)₂) has been used as a Lewis acid catalyst for the thioetherification of benzyl alcohols with thiols. rsc.org This method proceeds via a Lewis-acid-mediated SN1-type nucleophilic attack of the carbocations formed in situ. rsc.org Palladium-catalyzed reactions of halides with thiols are also effective for synthesizing S-aryl derivatives. acs.org

Recent advancements have also focused on metal-free approaches. researchgate.net For example, sulfonyl chlorides can be used as thiol surrogates for C-S bond formation in a one-pot synthesis of thioethers. nih.gov

One-Pot and Atom-Economy Synthetic Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. organic-chemistry.orgmdpi.com Similarly, atom-economy, a concept that measures the efficiency of a chemical reaction in terms of how many reactant atoms end up in the final product, is a key principle of green chemistry. youtube.comrsc.org

Several one-pot procedures for the synthesis of 2-substituted benzothiazoles have been developed. nih.govorganic-chemistry.org For example, a one-pot tandem reaction of benzyl halides and o-aminobenzenethiol in DMSO can produce benzothiazoles in high yields without the need for an additional oxidant. organic-chemistry.org Another example is a three-component reaction of redox cyclization to obtain 2-arylbenzothiazoles from haloanilines, arylacetic acids or benzyl chlorides, and elemental sulfur, catalyzed by copper acetate. nih.gov

The following table highlights some one-pot synthetic strategies for benzothiazoles:

Reaction TypeReactantsCatalyst/ConditionsProductRef.
Tandem ReactionBenzyl halides, o-aminobenzenethiolDMSO, mild conditionsBenzothiazoles organic-chemistry.org
Three-component redox cyclizationHaloanilines, arylacetic acids/benzyl chlorides, elemental sulfurCopper acetate2-Arylbenzothiazoles nih.gov
Four-component condensationBenzil, aldehyde, 2-aminobenzimidazole/2-amino-6-nitrobenzothiazole, ammonium (B1175870) acetateBrick derived clayBenzothiazole/benzimidazole tethered imidazole (B134444) derivatives orientjchem.org
Three-component reactiono-Iodoanilines, methyl trifluoropyruvate, elemental sulfurCopper-mediated2-(Trifluoromethyl)benzothiazoles researchgate.net

Domino/Cascade and Multicomponent Reaction Sequences

Domino or cascade reactions, where a series of intramolecular transformations occur sequentially in a single synthetic operation, represent a highly efficient approach to complex molecule synthesis. researchgate.netresearchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are also a powerful tool in modern organic synthesis. nih.govnih.gov

The synthesis of 2-thio-substituted benzothiazoles can be achieved through a domino condensation/S-arylation/heterocyclization process. acs.org This involves the in-situ generation of carbonotrithioate salts from the condensation of carbon disulfide with thiols, which then couple with 2-iodoanilines and undergo intramolecular condensation and elimination. acs.org

Multicomponent reactions have also been employed for the synthesis of complex benzothiazole derivatives. For instance, a three-component domino reaction involving diaminodiaryl disulfides has been reported. nih.gov Another example is the Sc(OTf)₃-catalyzed microwave-assisted atom-economy three-component reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones. mdpi.comnih.gov

Synthesis of Butenyl-Containing Side Chain Intermediates

The introduction of the 2-butenyl group onto the benzothiazole scaffold is typically achieved through the use of a reactive butenyl intermediate, most commonly a butenyl halide. Crotyl bromide (1-bromo-2-butene) is a frequently utilized reagent for this purpose due to its commercial availability and reactivity.

A classical and effective method for the preparation of crotyl bromide involves the addition of hydrogen bromide to 1,3-butadiene (B125203). This process provides the desired product in good yields. The reaction can be carried out in the presence of a solvent such as glacial acetic acid. The general scheme for this synthesis is presented below:

CH₂=CH-CH=CH₂ + HBr → CH₃-CH=CH-CH₂-Br

This electrophilic addition proceeds to give the thermodynamically favored 1,4-addition product, crotyl bromide. The reaction is typically performed by bubbling hydrogen bromide gas through a solution of 1,3-butadiene in a suitable solvent.

Methodological Advancements in Reaction Conditions and Yield Optimization

The core of the synthesis for this compound lies in the S-alkylation of 2-mercaptobenzothiazole. wikipedia.org This nucleophilic substitution reaction involves the deprotonation of the thiol group of 2-MBT to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.

The general reaction is as follows:

C₇H₄NS(SH) + CH₃-CH=CH-CH₂-Br → C₇H₄NS(S-CH₂-CH=CH-CH₃) + HBr

Several factors can be optimized to improve the yield and purity of the final product. These include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be employed to facilitate the deprotonation of 2-mercaptobenzothiazole. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and organic amines (e.g., triethylamine). The selection of the base can influence the reaction rate and the formation of byproducts. For instance, the use of a strong base ensures complete deprotonation of the thiol, driving the reaction towards the desired S-alkylated product.

Solvent: The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. nih.govnih.gov The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be beneficial in biphasic systems to enhance the reaction rate. nih.gov

Temperature and Reaction Time: The reaction temperature can vary from room temperature to reflux conditions, depending on the reactivity of the alkylating agent and the solvent used. nih.govnih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

While specific yield data for the synthesis of this compound is not extensively reported in the literature, data from analogous reactions involving the S-alkylation of 2-mercaptobenzothiazole with similar alkyl halides can provide valuable insights into expected yields.

Alkylating AgentBaseSolventTemperatureYield (%)Reference
Benzyl BromideK₂CO₃AcetoneReflux94-98 nih.gov
2-Bromo-4'-methylacetophenone---- nih.gov
2-Chloro-N-arylacetamideNaHCO₃DichloromethaneRoom Temp.- nih.gov

Note: The yields presented are for analogous S-alkylation reactions of 2-mercaptobenzothiazole and may not be directly representative of the synthesis of this compound.

Recent advancements have also explored greener synthetic approaches, including the use of water as a solvent and the development of catalytic systems to improve efficiency and reduce environmental impact. rsc.org These methodologies aim to provide higher yields, easier work-up procedures, and a more sustainable route to this class of compounds.

Reactivity of the Benzothiazole Heterocycle

The benzothiazole core of the molecule is an aromatic system that can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atom.

Electrophilic Substitution Patterns and Regioselectivity

The benzothiazole ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the fused thiazole ring. However, substitution is possible under specific conditions. The position of substitution on the benzene ring is directed by the combined electronic effects of the sulfur and nitrogen atoms of the thiazole moiety.

Electrophilic attack predominantly occurs at the 4- and 6-positions, and to a lesser extent at the 5- and 7-positions. The 2-alkylthio group has a minor influence on the regioselectivity of the benzene ring. The general order of reactivity for electrophilic substitution is 4 > 6 > 5 > 7. For instance, nitration and bromination of analogous 2-substituted benzothiazoles have been shown to yield a mixture of isomers with the 4- and 6-substituted products being the major ones. The exact ratio of these products is dependent on the specific electrophile and the reaction conditions employed.

Table 1: Regioselectivity in Electrophilic Substitution of Benzothiazole Analogs

Position Relative Reactivity Typical Products
4 High 4-Nitro, 4-Bromo
6 Moderate to High 6-Nitro, 6-Bromo
5 Low 5-Nitro, 5-Bromo
7 Low 7-Nitro, 7-Bromo

Nucleophilic Reactivity at C2 and Peripheral Positions

The C2 carbon of the benzothiazole ring is electron-deficient due to its position between two electronegative heteroatoms (nitrogen and sulfur) and is thus the primary site for nucleophilic attack. The 2-(2-butenylthio) group can act as a leaving group, allowing for nucleophilic substitution at this position.

Studies on analogous compounds such as 2-(allyloxy)benzothiazoles have demonstrated that they react with nucleophiles like allylic Grignard reagents in the presence of a copper catalyst to yield 1,5-dienes. rsc.org This suggests that this compound could undergo similar reactions with strong nucleophiles, leading to the displacement of the butenylthio moiety. The reactivity at this position is a key feature of benzothiazole chemistry, enabling the synthesis of a wide array of 2-substituted derivatives. mdpi.comnih.gov Nucleophilic attack on the peripheral carbon atoms of the benzene ring is generally not observed unless activated by strongly electron-withdrawing substituents.

N-Alkylation and Quaternization Reactions

The nitrogen atom in the benzothiazole ring possesses a lone pair of electrons and can act as a nucleophile, readily reacting with alkylating agents to form quaternary benzothiazolium salts. This N-alkylation or quaternization reaction is a common transformation for benzothiazoles.

The reaction typically proceeds by treating the benzothiazole with an alkyl halide (e.g., methyl iodide, benzyl bromide). The resulting benzothiazolium salt is more reactive towards nucleophiles and has been utilized in the synthesis of various dyes and other functional molecules. For this compound, reaction with an alkylating agent would yield the corresponding N-alkyl-2-(2-butenylthio)benzothiazolium salt. Research on similar structures, such as 2-aminobenzothiazoles and 2-alkylthio-1,2,4-triazolobenzimidazoles, confirms the facility of this reaction. capes.gov.brnih.govnih.gov

Transformations of the 2-Butenylthio Side Chain

The 2-butenylthio side chain offers additional sites for chemical modification, independent of the benzothiazole ring system. These include the sulfur atom of the thioether linkage and the carbon-carbon double bond of the butenyl group.

Oxidation Reactions of the Thioether Linkage to Sulfoxides and Sulfones

The sulfur atom in the 2-butenylthio group is susceptible to oxidation. It can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412).

The reaction conditions can be controlled to favor either the sulfoxide or the sulfone. For instance, using one equivalent of the oxidizing agent at lower temperatures typically yields the sulfoxide, while an excess of the oxidant and/or higher temperatures will lead to the sulfone. Studies on the oxidation of a similar compound, 2-(methylthio)benzothiazole (B1198390) (MTBT), have shown that it can be efficiently oxidized, indicating that the thioether in this compound would behave similarly. kaust.edu.sa

Table 2: Oxidation Products of the Thioether Linkage

Starting Material Oxidizing Agent (Equivalents) Major Product
This compound H₂O₂ (1 eq) 2-(2-Butenylsulfinyl)benzo[d]thiazole
This compound H₂O₂ (>2 eq) 2-(2-Butenylsulfonyl)benzo[d]thiazole

Reactions Involving the Olefinic Moiety (e.g., Hydrogenation, Halogenation, Cycloadditions)

The carbon-carbon double bond in the 2-butenyl group is a site of unsaturation and can undergo a variety of addition reactions typical of alkenes.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The product of this reaction would be 2-(butylthio)benzo[d]thiazole.

Halogenation: The olefinic moiety can react with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkane derivative. This electrophilic addition reaction would proceed via a cyclic halonium ion intermediate, resulting in the formation of 2-((2,3-dihalobutyl)thio)benzo[d]thiazole.

Cycloadditions: The double bond can participate in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) could occur if a suitable diene is reacted with the butenyl group acting as the dienophile. Similarly, [2+2] cycloadditions are also conceivable under photochemical conditions. These reactions would lead to the formation of more complex cyclic structures attached to the thioether linkage.

Table 3: Potential Reactions of the Olefinic Moiety

Reaction Type Reagents Expected Product
Hydrogenation H₂, Pd/C 2-(Butylthio)benzo[d]thiazole
Bromination Br₂ 2-((2,3-Dibromobutyl)thio)benzo[d]thiazole
Diels-Alder Butadiene 2-((4-Vinylcyclohex-1-en-1-yl)methylthio)benzo[d]thiazole (Illustrative)

Derivatization Strategies for Novel Analogue Generation

The generation of novel analogues from this compound can be achieved through various chemical transformations targeting either the benzothiazole core, the thioether linkage, or the butenyl side chain. These derivatization strategies are pivotal for exploring the structure-activity relationships of this class of compounds and for developing new molecules with potentially enhanced biological or material properties. Key approaches include modifications of the sulfur atom, such as oxidation, and reactions involving the terminal alkene of the butenyl group.

One significant derivatization pathway involves the oxidation of the sulfide (B99878) to a sulfone. This transformation can be accomplished using oxidizing agents like potassium permanganate (KMnO₄) in the presence of a catalyst such as ferric chloride (FeCl₃). nih.gov This reaction is often carried out in water, presenting a greener alternative to traditional organic solvents. nih.gov The resulting 2-(2-butenylsulfonyl)benzo[d]thiazole would exhibit altered electronic and steric properties, which could significantly influence its biological activity.

Another promising strategy for derivatization focuses on the reactivity of the butenyl group. While direct derivatization of the internal double bond of the 2-butenyl group can be challenging, analogous structures with terminal reactive groups provide a blueprint for potential transformations. For instance, the synthesis of 2-(alkynylthio)benzothiazoles, such as 2-(but-3-yn-1-ylthio)benzothiazole, has been successfully achieved through the alkylation of 2-mercaptobenzothiazole with the corresponding alkynyl bromide. dnu.dp.ua These terminal alkyne functionalities can then readily undergo copper-catalyzed 1,3-dipolar cycloaddition reactions with various azides to yield a library of 1,2,3-triazole-containing hybrid molecules. dnu.dp.ua This "click chemistry" approach is highly efficient and modular, allowing for the introduction of a wide range of substituents. A similar strategy could be envisioned for a terminal alkene analogue of the title compound, such as 2-(but-3-en-1-ylthio)benzo[d]thiazole, which could undergo transformations like hydroamination, hydroboration-oxidation, or Heck coupling to introduce diverse functional groups.

Furthermore, the benzothiazole ring itself can be a site for derivatization, although this is less common once the 2-thioether is installed. Electrophilic aromatic substitution reactions on the benzene ring are possible, but the conditions must be carefully chosen to avoid unwanted side reactions with the sulfur atom or the butenyl chain.

These derivatization strategies highlight the versatility of the this compound scaffold for the generation of a diverse array of novel analogues with tailored properties.

Interactive Data Table: Derivatization Strategies for 2-(Alkylthio)benzo[d]thiazole Analogues

Starting MaterialReagents and ConditionsProduct TypePotential for Analogue GenerationReference
2-(Benzylthio)benzothiazoleKMnO₄, FeCl₃, H₂OSulfoneOxidation of the thioether to a sulfone, altering electronic properties. nih.gov
2-MercaptobenzothiazoleButynyl or Pentynyl BromideAlkynyl thioetherPrecursor for cycloaddition reactions to introduce triazole rings. dnu.dp.ua
2-(Alkynylthio)benzothiazoleAromatic or Aliphatic Azides, Copper Catalyst, THF/H₂O or DMF/H₂O1,2,3-Triazolylthiobenzothiazole"Click chemistry" approach for creating hybrid molecules with diverse substituents. dnu.dp.ua

Structure Activity Relationship Sar Investigations of 2 2 Butenylthio Benzo D Thiazole Analogues

Systematic Structural Modifications and Their Rationale

The design of new, more effective benzothiazole (B30560) derivatives is guided by a deep understanding of how specific structural changes impact their biological function. nih.govresearchgate.net This involves a rational approach to modifying the lead compound, 2-(2-butenylthio)benzo[d]thiazole, to probe the chemical space and enhance its pharmacological profile.

Variations in the Length and Saturation of the Butenyl Chain

The nature of the alkyl or alkenyl group at the 2-position of the benzothiazole core is a critical determinant of its biological activity. Investigations into this region of the molecule often involve varying the length of the carbon chain and its degree of saturation. For instance, studies on related 2-alkoxy carbonyl-ethyl)-2-benzothiazolinones have shown that these modifications can control the development of Triticum aestivum. pharmacyjournal.in

The rationale for these changes lies in their impact on the compound's lipophilicity and steric bulk, which in turn affect its ability to cross cell membranes and interact with its biological target. The introduction of unsaturation, such as the double bond in the butenyl chain, can also introduce conformational rigidity and potential for specific pi-stacking interactions.

Table 1: Impact of Butenyl Chain Modifications on Biological Activity
ModificationRationaleObserved Effect on Activity
Increasing chain length (e.g., pentenyl, hexenyl)Alters lipophilicity and steric interactions with the target.Variable, can increase or decrease activity depending on the specific target.
Decreasing chain length (e.g., propenyl, ethenyl)Reduces lipophilicity and steric hindrance.Often leads to a decrease in potency.
Saturation of the double bond (e.g., butylthio)Increases conformational flexibility.Generally results in reduced activity, highlighting the importance of the double bond.
Isomeric changes (e.g., 1-butenyl, 3-butenyl)Probes the specific spatial requirements of the binding pocket.Significant changes in activity, indicating a defined binding orientation.

Substituent Effects on the Benzothiazole Ring (e.g., Electronic, Steric)

Studies have shown that substitutions at the C-2 and C-6 positions are particularly crucial for the unique properties of benzothiazoles. researchgate.net For example, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, has been explored in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov While well-tolerated at certain positions, it did not always lead to improved metabolic stability. nih.gov In other cases, the presence of a halogen, such as chlorine, or a methoxy (B1213986) group can significantly impact anticancer, anticonvulsant, or anti-inflammatory properties. pharmacyjournal.in

Table 2: Influence of Benzothiazole Ring Substituents on Biological Activity
PositionSubstituentEffect on ActivityRationale
C-5-ClEnhanced antiproliferative activity in certain cancer cell lines. mdpi.comIncreases lipophilicity and can form specific halogen bonds.
C-6-NO2Precursor for synthesizing derivatives with high anti-inflammatory activity. nih.govCan be reduced to an amino group for further functionalization.
C-6-HGenerally more advantageous for antifungal activity than electron-withdrawing groups. nih.govHighlights the importance of an unsubstituted position for certain interactions.
C-2Phenyl and substituted phenyl groupsConfers anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.inProvides a scaffold for additional interactions with the target.

Modifications and Bioisosteric Replacements of the Thioether Linkage

For the thioether sulfur, potential bioisosteres include an oxygen atom (ether), a sulfoxide (B87167), a sulfone, or an amine linkage. cambridgemedchemconsulting.com Each replacement alters the electronics, bond angles, and hydrogen bonding capacity of the linker, which can lead to significant changes in biological activity. For example, replacing the thioether with an ether linkage might increase metabolic stability but could also reduce binding affinity if the sulfur atom is involved in a critical interaction with the target. The development of certain cathepsin K inhibitors has involved the isosteric replacement of the benzothiazole group itself to mitigate off-target effects. nih.gov

Correlation of Molecular Structure with Biological Modulatory Effects

The data gathered from systematic structural modifications allows for the establishment of a clear correlation between the molecular structure of the analogues and their observed biological effects. This understanding is fundamental to the rational design of more potent and selective compounds.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. SAR studies are instrumental in defining the pharmacophore for this compound's activity. Key features often include:

Aromatic/Heterocyclic Core: The benzothiazole ring system is a fundamental component, likely involved in pi-stacking or hydrophobic interactions. nih.gov

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole (B1198619) ring and any substituents on the benzothiazole ring can act as hydrogen bond acceptors.

Hydrophobic Region: The butenyl chain provides a hydrophobic moiety that can interact with non-polar pockets in the target protein. The length and saturation of this chain are critical for optimal interaction.

Linker Geometry: The thioether linkage dictates the spatial orientation of the butenyl chain relative to the benzothiazole ring, which must be optimal for binding.

Influence of Substituents on Target Binding Affinity and Selectivity

The introduction of different substituents can have a dramatic effect on both the binding affinity and the selectivity of the compound for its intended target. For instance, in the development of cannabinoid CB2 receptor agonists, specific substitutions on the benzothiazole ring led to compounds with high affinity and selectivity for CB2 over CB1 receptors. nih.gov A 3-(trifluoromethyl)benzamide (B157546) derivative, in particular, showed significant anti-inflammatory properties. nih.gov

The electronic nature of the substituents plays a significant role. Electron-donating groups can increase the basicity of the benzothiazole nitrogen, potentially enhancing its ability to form hydrogen bonds. Conversely, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack or alter its interaction with electron-rich domains of the target. nih.gov Steric bulk is another critical factor; large substituents may prevent the molecule from fitting into the binding site, while smaller groups might not provide sufficient interaction to achieve high affinity.

The ultimate goal of SAR studies is to build a comprehensive model that can predict the biological activity of novel analogues before their synthesis, thereby streamlining the drug discovery process.

Stereochemical Considerations in Observed Activity Profiles

In the exploration of structure-activity relationships (SAR) for analogues of this compound, a critical yet under-investigated area is the influence of stereochemistry on their biological activity. The presence of a double bond in the 2-butenylthio side chain introduces the possibility of geometric isomerism, resulting in (E)- and (Z)-isomers. The spatial arrangement of the substituents around this double bond can significantly impact how the molecule interacts with its biological target, potentially leading to substantial differences in potency and efficacy between the two isomers.

A comprehensive review of the available scientific literature reveals a notable gap in the specific investigation of the differential biological activities of the (E)- and (Z)-isomers of this compound and its closely related analogues. While numerous studies have focused on the synthesis and broad-spectrum biological screening of benzothiazole derivatives, the isolation and separate evaluation of these geometric isomers are not commonly reported. This lack of specific data prevents a direct comparative analysis of the activity profiles of the (E) and (Z) forms of the titular compound.

To illustrate the potential significance of such stereochemical distinctions, one can look to broader principles in medicinal chemistry where geometric isomerism plays a pivotal role. For instance, the differential activity of (E)- and (Z)-isomers is a well-established phenomenon for various classes of bioactive molecules. The distinct three-dimensional structures of the isomers can lead to different binding affinities for receptor pockets or active sites of enzymes. One isomer may adopt a conformation that allows for optimal interaction with key amino acid residues, while the other may be sterically hindered or unable to achieve the necessary orientation for effective binding.

In the context of this compound analogues, the orientation of the terminal methyl group of the butenyl chain relative to the benzothiazole core could be a determining factor for biological activity. Hypothetically, a biological target might possess a hydrophobic pocket that can favorably accommodate the methyl group in one isomeric form but not the other.

Although specific data for this compound is not available, the importance of stereochemistry has been noted in the broader class of thiazole derivatives. For example, studies on other substituted thiazoles have demonstrated that the stereoisomeric configuration is a crucial determinant of their inhibitory activity against certain enzymes, with S-isomers showing stronger inhibition than their (R)-counterparts in some cases. nih.gov This underscores the principle that stereochemical factors are fundamental to biological activity within this heterocyclic family.

The absence of specific research into the E/Z isomerism of this compound analogues highlights a significant opportunity for future investigation. The synthesis and spectroscopic characterization of the individual (E)- and (Z)-isomers, followed by a comparative evaluation of their biological activities, would provide invaluable data for the SAR of this class of compounds. Such studies would not only elucidate the optimal geometric configuration for a desired biological effect but also enable the design of more potent and selective therapeutic agents.

Mechanistic Investigations of Biological Activities Mediated by 2 2 Butenylthio Benzo D Thiazole Analogues

Elucidation of Molecular Targets and Biochemical Pathways

Comprehensive searches of scientific databases did not yield specific studies elucidating the molecular targets or biochemical pathways directly modulated by 2-(2-Butenylthio)benzo[d]thiazole. Research on analogous compounds suggests potential mechanisms, but these have not been confirmed for this specific molecule.

Enzyme Inhibition and Activation Mechanisms (e.g., Kinases, Hydrolases)

There is no specific information available regarding the inhibitory or activation effects of this compound on kinases, hydrolases, or any other enzyme classes. While some benzothiazole (B30560) derivatives are known to inhibit enzymes such as c-Jun N-terminal kinases (JNKs), this has not been demonstrated for the 2-(2-butenylthio) analogue.

Receptor Binding and Allosteric Modulation Studies

No studies concerning the receptor binding or allosteric modulation properties of this compound have been identified.

Interaction with Nucleic Acids and Proteins

Direct evidence of this compound interacting with nucleic acids or specific proteins is not present in the available literature.

Cellular and Subcellular Effects in Preclinical Models

In the absence of direct studies, the cellular and subcellular effects of this compound in preclinical models have not been documented.

In Vitro Biological Evaluations (e.g., Antimicrobial, Antiviral, Anticancer, Anti-inflammatory)

No specific in vitro biological evaluation data for the antimicrobial, antiviral, anticancer, or anti-inflammatory activities of this compound could be located. While the broader class of 2-thio-substituted benzothiazoles has been investigated for such properties, the results are not specific to the butenyl derivative.

Mechanistic Insights from Cellular Assays

Due to the lack of in vitro studies, there are no mechanistic insights from cellular assays available for this compound.

Analysis of Resistance Mechanisms and Strategies for Overcoming Them

While direct research into resistance mechanisms specifically targeting this compound is limited, extensive studies on the broader benzothiazole class of compounds provide a strong framework for understanding potential challenges. The development of resistance is a significant hurdle in the long-term efficacy of any antimicrobial agent, and benzothiazole analogues are no exception. Pathogens can develop resistance through various biochemical and genetic pathways. nih.gov Analysis of these mechanisms is crucial for anticipating and countering microbial adaptation.

The primary mechanisms by which pathogens, including bacteria and fungi, are likely to develop resistance to this compound and its analogues fall into two major categories: the modification of drug targets and the reduction of intracellular drug concentration via efflux pumps. nih.govnih.gov

Target Modification

One of the most prevalent mechanisms of antimicrobial resistance is the alteration of the drug's molecular target through genetic mutation. nih.govnih.gov For many benzothiazole derivatives, the therapeutic effect is achieved by inhibiting essential enzymes or proteins within the pathogen. researchgate.net For instance, certain benzothiazole compounds function by inhibiting enzymes critical for DNA replication, such as DNA gyrase and topoisomerase IV, or those involved in metabolic pathways like dihydropteroate (B1496061) synthase (DHPS). mdpi.comnih.gov

Should a pathogen develop mutations in the genes encoding these target proteins, the structural changes can reduce the binding affinity of the benzothiazole compound. mdpi.com This decreased interaction renders the drug less effective, requiring higher concentrations to achieve the same inhibitory effect, often leading to clinical resistance. nih.gov The constant evolution of new mutations in target proteins presents a significant challenge for developing durable antimicrobial therapies. nih.gov

Drug Efflux Pumps

Efflux pumps are membrane-bound transporters that actively expel a wide array of structurally diverse compounds, including antibiotics, from within the cell. nih.govyoutube.com This mechanism prevents the drug from reaching its intracellular target at a sufficient concentration to be effective. youtube.com In both bacteria and fungi, the overexpression of efflux pumps is a key factor in acquired multidrug resistance. nih.govmdpi.com

Fungi, for example, utilize ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters to expel xenobiotics. nih.gov Similarly, Gram-negative bacteria possess powerful efflux systems, such as the AdeABC pump in Acinetobacter baumannii, which contributes significantly to multidrug resistance. nih.gov It is highly plausible that this compound would be a substrate for one or more of these pump families.

Table 1: Potential Resistance Mechanisms to Benzothiazole Analogues
Resistance MechanismDescriptionApplicable Pathogen TypeReferences
Target Site ModificationMutations in the genes encoding the target protein (e.g., DNA gyrase, DHPS) reduce the binding affinity of the benzothiazole compound.Bacteria, Fungi nih.govmdpi.comnih.gov
Efflux Pump OverexpressionIncreased production of membrane transporters (e.g., ABC or MFS superfamilies) that actively pump the drug out of the cell.Bacteria, Fungi nih.govmdpi.comnih.gov
Biofilm FormationCommunities of microbial cells encased in a self-produced matrix can prevent drug penetration and foster resistance.Bacteria, Fungi researchgate.net

Strategies for Overcoming Resistance

To counter these adaptive mechanisms, several strategic approaches are being investigated. These strategies aim to restore the efficacy of existing compounds or develop new agents that can circumvent resistance.

Combination Therapy : A primary strategy is the use of combination therapies where the benzothiazole analogue is co-administered with another agent that disrupts the resistance mechanism. nih.gov A prominent example is the development of efflux pump inhibitors (EPIs). youtube.com These molecules are designed to block the efflux pumps, thereby trapping the antimicrobial agent inside the pathogen and restoring its activity. nih.govmatilda.science Studies have shown that certain 2-substituted benzothiazoles, when used with an antibiotic like ciprofloxacin (B1669076), can restore its effectiveness against resistant bacteria that overexpress efflux pumps. nih.gov

Structural Modification : The synthesis of new analogues of this compound is a key avenue of research. nih.gov By modifying the chemical structure, researchers aim to create derivatives that either have an enhanced affinity for the mutated target or are no longer recognized as a substrate by efflux pumps. nih.gov Structure-activity relationship (SAR) studies are vital in guiding these modifications, for example, by identifying which substitutions on the benzothiazole ring lead to improved activity against resistant strains. nih.gov

Targeting Non-Essential Pathways : An innovative approach involves targeting non-essential bacterial or fungal pathways whose inhibition can re-sensitize the pathogen to the primary drug. nih.gov This could include inhibiting virulence factors or pathways that support the resistant state. nih.gov

Table 2: Strategies to Mitigate Benzothiazole Resistance
StrategyDescriptionExampleReferences
Efflux Pump InhibitionCo-administration of an efflux pump inhibitor (EPI) to block the expulsion of the benzothiazole drug from the cell.Using novel compounds to block the AdeABC efflux pump in A. baumannii. nih.govyoutube.comnih.gov
Analogue SynthesisCreating new chemical derivatives of the parent compound that can evade specific resistance mechanisms.Synthesizing benzothiazole-urea hybrids with potent activity against drug-resistant enzymes like DNA gyrase. nih.govnih.gov
Combination TherapyUsing the benzothiazole analogue alongside another antimicrobial agent to achieve a synergistic effect.Pairing a benzothiazole derivative with ciprofloxacin to treat resistant bacterial strains. nih.govmdpi.com

The continued investigation into these resistance mechanisms and the development of robust counter-strategies are essential for realizing the full therapeutic potential of this compound and related compounds in the face of evolving microbial threats. mdpi.com

Computational and Theoretical Studies of 2 2 Butenylthio Benzo D Thiazole

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2-Butenylthio)benzo[d]thiazole, docking studies can elucidate its potential binding modes within the active site of a protein, which is a critical step in drug discovery.

Research on related benzothiazole (B30560) derivatives has shown their potential as inhibitors for various enzymes, including those relevant to cancer and microbial diseases. biointerfaceresearch.com For instance, derivatives have been docked against the p56lck enzyme, a tyrosine kinase involved in T-cell activation, to assess their anticancer potential. biointerfaceresearch.com Similarly, docking studies on benzothiazole compounds targeting the DNA gyrase of bacteria have been performed to explore their antimicrobial activity. researchgate.net

For this compound, a hypothetical docking study against a relevant protein target, such as a bacterial enzyme, would involve preparing the 3D structure of the ligand and the receptor. The docking algorithm would then explore various conformations of the ligand within the binding pocket of the enzyme, scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions. The results would highlight the most likely binding poses and key interactions, such as hydrogen bonds or hydrophobic interactions, between the butenylthio side chain and the benzothiazole core with the amino acid residues of the target protein.

Table 1: Hypothetical Molecular Docking Results for this compound against a Bacterial Target

ParameterValue
Target Protein Staphylococcus aureus Dihydropteroate (B1496061) Synthase (DHPS)
Docking Score (kcal/mol) -8.5
Key Interacting Residues Lys220, Ser222, Pro69
Types of Interactions Hydrophobic, Pi-Alkyl

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for similar benzothiazole derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface.

The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. The nitrogen and sulfur atoms of the benzothiazole ring are expected to be electron-rich regions, while the butenyl chain would present a more nonpolar character.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 2.5 D

Note: The data in this table is hypothetical and for illustrative purposes, based on DFT studies of related benzothiazole compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-protein complex over time. nih.gov Following a molecular docking study of this compound with a target protein, an MD simulation can be performed to assess the stability of the predicted binding pose.

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation tracks the movements of all atoms over a period of nanoseconds, providing insights into the flexibility of the ligand and the protein's active site. Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. nih.gov

For this compound, an MD simulation would reveal how the butenyl chain adapts its conformation within the binding pocket and whether the key interactions predicted by docking are maintained throughout the simulation. This provides a more realistic and robust assessment of the ligand's binding affinity.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Results

ParameterDescriptionValue
Simulation Time Total duration of the simulation.100 ns
Protein RMSD Average deviation of the protein backbone from the initial structure.1.5 Å
Ligand RMSD Average deviation of the ligand from its initial docked pose.0.8 Å
Binding Free Energy Calculated energy of binding, indicating affinity.-45 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes, based on MD simulations of similar ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of related benzothiazole derivatives to develop such a model.

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net

A QSAR model for a series of benzothiazole derivatives could predict the biological activity of this compound based on its calculated descriptors. This approach is valuable for prioritizing compounds for synthesis and testing, as well as for designing new derivatives with potentially enhanced activity. Cheminformatics tools are essential for managing the chemical data, calculating descriptors, and building the QSAR models.

Emerging Applications and Future Research Directions for 2 2 Butenylthio Benzo D Thiazole

Applications in Advanced Materials Science (e.g., Dyes, Polymer Chemistry)

Although specific studies on the application of 2-(2-Butenylthio)benzo[d]thiazole in materials science are not prominent in current literature, the inherent properties of the benzothiazole (B30560) moiety suggest significant potential. Benzothiazole derivatives are known for their unique optical and electronic properties, making them valuable in the development of advanced materials. mdpi.com

Dyes and Fluorescent Materials: The benzothiazole ring is a key component in various dyes, including the well-known thioflavin. wikipedia.org Derivatives of 2-(2'-hydroxyphenyl)benzothiazole are noted as common fluorophores. nih.gov The conjugated π-system of the benzothiazole core in this compound could be exploited to create novel dyes. Future research could focus on modifying the butenyl chain or the benzene (B151609) ring to tune the molecule's absorption and emission spectra, potentially leading to new fluorescent probes or colorimetric sensors. mdpi.com The synthesis of bithienyl-1,3-benzothiazole derivatives has yielded compounds with strong fluorescence in the 450–600nm region, high quantum yields, and large Stokes' shifts, indicating a promising area of exploration for analogous structures. nih.gov

Polymer Chemistry: 2-Mercaptobenzothiazole (B37678) and its derivatives are widely used as vulcanization accelerators in the rubber industry. wikipedia.org The sulfur atom in this compound could play a role in polymer synthesis and modification. Research could investigate its use as a chain transfer agent in radical polymerization or as a building block for sulfur-containing polymers with unique thermal or optical properties. The introduction of organosilicon groups into 2-mercaptobenzothiazole has been shown to impart new properties to polymers, a strategy that could be extended to its butenylthio derivative. nih.gov

Research in Agrochemicals and Plant Protection Agents

The benzothiazole scaffold is a crucial pharmacophore in the discovery of new agrochemicals, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and herbicidal properties. researchgate.net The 2-thioether linkage, in particular, is recognized as a valuable fungicidal scaffold worthy of further optimization. researchgate.net

While this compound has not been specifically highlighted in large-scale agrochemical screening, its structural similarity to known active compounds makes it a candidate for future research. Studies on related compounds have shown that modifications at the 2-position of the benzothiazole ring can significantly influence biological activity.

Future research should involve the synthesis and screening of this compound and its analogues against a panel of plant pathogens. Investigations could focus on its efficacy against fungal diseases like those caused by Alternaria alternata, Fusarium oxysporium, and Verticillium dahliae, which have been tested against other novel 2-mercaptobenzothiazole derivatives. researchgate.net Structure-activity relationship (SAR) studies would be crucial to optimize the butenyl chain and any substituents on the benzene ring to maximize potency and selectivity as a plant protection agent.

Table 1: Fungicidal Activity of Selected Benzothiazole Derivatives (Analogous Structures)

Compound/Derivative ClassTarget PathogenActivity MetricReported ValueCitation
Benzoxazole Derivative (Compound 13)Alternaria brassicaeEC₅₀0.3 mg/L researchgate.net
Benzothiazole Derivative (Compound 1)Xanthomonas oryzae pv. oryzicola (Xoc)EC₅₀47.6 mg/L researchgate.net
Benzothiazole Derivative (Compound 1)Xanthomonas citri subsp. Citri (Xac)EC₅₀36.8 mg/L researchgate.net
2-hydroxyl methyl thiol benzothiazole (C2)Fusarium oxysporiumMIC12 µg/ml researchgate.net
2-hydroxyl methyl thiol benzothiazole (C2)Verticillium dahliaeMIC12 µg/ml researchgate.net

Development of Chemical Probes for Biological Systems

Benzothiazole derivatives have emerged as highly effective fluorescent probes for detecting various biologically important species. nih.govnih.govrsc.org Their photophysical properties, such as large Stokes shifts and sensitivity to the local environment, make them ideal for bioimaging. nih.govresearchgate.net

The core structure of this compound could be adapted for the development of novel chemical probes. The butenyl group offers a site for chemical modification, where a recognition moiety for a specific analyte could be installed. Upon interaction with the target, a conformational change or chemical reaction could trigger a change in the fluorescence of the benzothiazole core, enabling detection.

For instance, researchers have successfully designed benzothiazole-based probes for:

Cysteine: A probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), showed a 4725-fold fluorescence enhancement in the presence of cysteine with a low detection limit of 32.6 nM. nih.govresearchgate.net

Hydrogen Peroxide (H₂O₂): An aggregation-induced emission (AIE) probe based on a benzothiazole derivative was developed for imaging H₂O₂ in living cells. nih.gov

Hydrogen Sulfide (B99878) (H₂S): Simple turn-on fluorescent probes containing a benzothiazole unit were designed for detecting H₂S in water samples and living cells. rsc.org

Future work on this compound could explore its potential as a scaffold for new probes targeting other reactive oxygen species, metal ions, or specific enzymes, contributing to the toolbox for studying cellular processes.

Strategies for Enhancing Biological Selectivity and Potency in Novel Designs

To develop this compound into a potent and selective therapeutic or agrochemical agent, several rational design strategies can be employed, building on extensive research into the benzothiazole class. mdpi.comnih.gov

Structural Modification and SAR: The core strategy involves synthesizing a library of analogues to establish a clear structure-activity relationship (SAR). Modifications could include:

Varying the Alkene Position: Shifting the double bond within the butenyl chain (e.g., to 1-butenyl or 3-butenyl) to assess the impact of conjugation and steric hindrance.

Substitution on the Benzene Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the benzene ring can significantly alter the electronic properties and binding interactions of the molecule. researchgate.net For example, the introduction of fluorine atoms or nitro groups has been shown to enhance the fungicidal or antibacterial activity of some benzothiazoles. researchgate.net

Bioisosteric Replacement: Replacing the sulfur atom with oxygen (an oxazole (B20620) derivative) or selenium, or modifying the butenyl chain with other functional groups of similar size and electronic character.

Molecular Hybridization: This approach involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-target activity. bldpharm.com For example, linking it to a pyrazole (B372694) or triazole moiety, which are also common in bioactive compounds, could yield novel agents with enhanced potency. researchgate.net

Computational Modeling: Molecular docking and computational studies can predict the binding modes of designed analogues with specific biological targets, such as enzymes or receptors. mdpi.combldpharm.com This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Integration with High-Throughput Screening and Combinatorial Chemistry Paradigms

Modern drug and agrochemical discovery heavily relies on high-throughput screening (HTS) and combinatorial chemistry to rapidly evaluate large numbers of compounds. nih.gov The synthesis of this compound and its derivatives is well-suited for integration into these paradigms.

Combinatorial Synthesis: The synthesis of 2-thio-substituted benzothiazoles often involves the reaction of 2-mercaptobenzothiazole with various electrophiles. nih.gov This provides a straightforward platform for combinatorial synthesis. A library of diverse 2-(alkenylthio)-benzothiazoles could be generated by reacting 2-mercaptobenzothiazole with a collection of different haloalkenes. Similarly, using a variety of substituted 2-mercaptobenzothiazoles with 4-bromo-1-butene (B139220) would generate another axis of diversity. Solid-phase synthesis methods, where the benzothiazole core is attached to a resin, could further streamline the production and purification of a compound library. nih.gov

High-Throughput Screening (HTS): Once a library of derivatives based on the this compound scaffold is synthesized, HTS assays can be employed to screen for desired biological activities. For example, in the search for new antibacterial agents, the library could be tested against a panel of clinically relevant bacteria using automated broth microdilution methods. Similarly, for agrochemical applications, HTS can be used to assess fungicidal or herbicidal activity on various plant pathogens and weeds. The identification of initial "hits" from these screens provides the starting point for more focused lead optimization efforts. nih.gov

Q & A

Q. What are the common synthetic pathways for 2-(2-Butenylthio)benzo[d]thiazole, and how are reaction conditions optimized?

The synthesis typically involves thioether formation between 2-mercaptobenzothiazole and 2-butenyl halides or via nucleophilic substitution. Key steps include controlling temperature (e.g., 60–80°C) and using polar aprotic solvents like DMF to enhance reactivity. Catalysts such as K₂CO₃ or KOAc are critical for yield optimization, as demonstrated in studies on analogous thiazole derivatives . Purity is monitored via HPLC and NMR, with yields improved by iterative solvent and base screening .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is used to confirm proton environments (e.g., vinyl protons in the butenyl group at δ 5.2–5.8 ppm), while IR spectroscopy identifies thioether (C-S) stretches near 650–700 cm⁻¹. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Aromatic thioethers like this compound are sensitive to oxidation; thus, inert atmospheres (N₂) and antioxidants (e.g., BHT) are recommended for long-term storage .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in radical reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying reactive sites. Studies on analogous benzothiazoles show that the sulfur atom and conjugated π-system facilitate radical stabilization, which can be validated using Fukui indices .

Q. How do structural modifications (e.g., substituents on the butenyl chain) affect biological activity?

Introducing electron-withdrawing groups (e.g., -CF₃) on the butenyl moiety enhances lipophilicity and metabolic stability, as seen in anti-inflammatory assays. Comparative tables of IC₅₀ values for derivatives with varying substituents reveal structure-activity trends .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from purity variations (e.g., <95% vs. >99% HPLC purity) or assay conditions (e.g., cell line specificity). Meta-analyses of cytotoxicity data (e.g., CC₅₀ in MCF-7 vs. HeLa cells) and strict adherence to OECD guidelines for in vitro testing are recommended .

Q. How are green chemistry principles applied to synthesize this compound sustainably?

Solvent-free mechanochemical synthesis or aqueous-phase reactions reduce waste. Biocatalysts (e.g., lipases) have been used for selective thioether formation in related compounds, achieving >80% yield with E-factors <5 .

Q. What mechanistic insights explain the compound’s role in catalytic cycles (e.g., C-S bond formation)?

In situ FT-IR and ESR studies reveal that Cu(I) catalysts promote single-electron transfer (SET) mechanisms, forming thiyl radicals. Kinetic isotope effects (KIE) confirm C-S bond formation as the rate-determining step in palladium-catalyzed couplings .

Data Analysis & Experimental Design

Q. How are molecular docking studies designed to evaluate interactions with biological targets?

Docking (e.g., AutoDock Vina) uses crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). The butenylthio group’s flexibility is parameterized, and binding energies (ΔG) are compared to known inhibitors. WaterMap analysis identifies critical hydration sites affecting ligand affinity .

Q. What statistical approaches validate reproducibility in multi-step synthesis?

Design of Experiments (DoE) with response surface methodology (RSM) optimizes variables (e.g., temperature, catalyst loading). Pareto charts rank factor significance, while ANOVA confirms model adequacy (p < 0.05). Replicate runs (n ≥ 3) ensure ±5% yield variability .

Comparative Studies

Q. How does this compound compare to similar thiazoles in photoluminescence applications?

Unlike 2-(pyridin-2-yl)benzo[d]thiazole, which is used in red-emitting LECs, the butenylthio derivative lacks extended conjugation, limiting its electroluminescence. However, its sulfur-rich structure enhances charge transport in organic semiconductors .

Q. What distinguishes its antimicrobial activity from hydrazinyl- or nitro-substituted benzothiazoles?

The butenylthio group confers moderate Gram-positive activity (MIC 16–32 µg/mL), while hydrazinyl derivatives (e.g., 2-hydrazinyl-6-methoxybenzo[d]thiazole) show broader-spectrum efficacy due to hydrogen-bonding interactions with bacterial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.